ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. This compound is characterized by its unique structure, which includes an indeno[1,2-b]pyridine core substituted with various functional groups, including an ethyl ester, a trimethoxyphenyl group, and a ketone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Indeno[1,2-b]pyridine Core: : The synthesis begins with the construction of the indeno[1,2-b]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-methyl-3-nitroaniline, which undergoes cyclization in the presence of a cyclizing agent like sodium nitrite and potassium iodide .
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Introduction of the Trimethoxyphenyl Group: : The trimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the indeno[1,2-b]pyridine core with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride .
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Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester .
Chemical Reactions Analysis
Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones .
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Reduction: : Reduction reactions can target the ketone group, converting it to an alcohol under suitable conditions using reducing agents like sodium borohydride .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the indeno[1,2-b]pyridine core .
Scientific Research Applications
Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
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Biology: : In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
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Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
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Industry: : In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
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Indole Derivatives: : Indole derivatives, like indole-3-acetic acid, share a similar heterocyclic structure and exhibit diverse biological activities .
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Quinoline Derivatives: : Quinoline derivatives, such as chloroquine, also possess a nitrogen-containing heterocyclic core and are known for their antimalarial properties .
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Benzimidazole Derivatives: : Benzimidazole derivatives, like omeprazole, have a similar aromatic ring system and are used as proton pump inhibitors in the treatment of gastric ulcers .
Properties
Molecular Formula |
C25H25NO6 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C25H25NO6/c1-6-32-25(28)19-13(2)26-22-15-9-7-8-10-16(15)23(27)21(22)20(19)14-11-17(29-3)24(31-5)18(12-14)30-4/h7-12,20,26H,6H2,1-5H3 |
InChI Key |
QMAGJLZBLKEHOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=CC=C42)C |
Origin of Product |
United States |
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